2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMS-986121 is a synthetic organic compound that acts as a positive allosteric modulator of the μ opioid receptor . This compound is built on a novel chemical scaffold, representing a new chemotype for μ receptor positive allosteric modulators . It is primarily used in scientific research to explore its potential as a novel analgesic with fewer side effects compared to traditional opioid analgesics .
准备方法
The preparation of BMS-986121 involves a series of synthetic routes and reaction conditions. The compound is synthesized based on a chemical scaffold that introduces a new chemotype for μ receptor positive allosteric modulators . The specific synthetic routes and industrial production methods are detailed in patent WO2014107344 . Unfortunately, the complexity of the synthesis of these compounds may make them impractical for further drug development .
化学反应分析
BMS-986121 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can also be performed on BMS-986121.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as specific catalysts and solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
BMS-986121 has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of positive allosteric modulators.
Biology: The compound is used to explore the biological effects of μ opioid receptor modulation.
Industry: The compound is used in the development of new drugs and therapeutic agents.
作用机制
BMS-986121 exerts its effects by acting as a positive allosteric modulator of the μ opioid receptor . This means that it enhances the activity of the receptor when an orthosteric agonist is present. The proposed mechanism of action involves decreasing the ability of sodium to inhibit agonist binding . This modulation of receptor activity can lead to increased efficacy of agonist binding and signaling pathways .
相似化合物的比较
BMS-986121 is compared with other similar compounds, such as BMS-986122 . Both compounds are positive allosteric modulators of the μ opioid receptor and share similar chemical scaffolds. BMS-986121 is unique in its specific chemical structure and the way it modulates receptor activity . Other similar compounds include various μ receptor positive allosteric modulators that have been developed for research purposes .
属性
分子式 |
C15H9Cl2N3O2S |
---|---|
分子量 |
366.2 g/mol |
IUPAC 名称 |
N-(2,6-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9Cl2N3O2S/c16-11-2-1-3-12(17)14(11)19-15-18-13(8-23-15)9-4-6-10(7-5-9)20(21)22/h1-8H,(H,18,19) |
InChI 键 |
AOCLKIVPDLQCOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。